5-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-ethoxyphenyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one
Description
The compound 5-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-ethoxyphenyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one is a heterocyclic molecule featuring a pyrazolo-triazinone core substituted with a 4-chlorophenyl-oxadiazole methyl group and a 4-ethoxyphenyl moiety. Its structural complexity arises from the fusion of pyrazole, triazine, and oxadiazole rings, which confers unique electronic and steric properties.
Properties
IUPAC Name |
5-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-ethoxyphenyl)pyrazolo[1,5-d][1,2,4]triazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN6O3/c1-2-31-17-9-5-14(6-10-17)18-11-19-22(30)28(24-13-29(19)26-18)12-20-25-21(27-32-20)15-3-7-16(23)8-4-15/h3-11,13H,2,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCSZHKWXRNRXES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C=NN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
The 1,2,4-oxadiazole derivatives, including 5-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-ethoxyphenyl)pyrazolo[1,5-d][1,2,4]triazin-4-one, have been found to interact with various enzymes, proteins, and other biomolecules. These interactions can influence biochemical reactions, leading to changes in cellular function
Cellular Effects
Similar 1,2,4-oxadiazole derivatives have been found to exhibit moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity to Rhizoctonia solani. They also showed strong antibacterial effects on Xanthomonas oryzae pv. oryzae.
Comparison with Similar Compounds
Structural Analogues
Key structural analogues and their distinguishing features:
Key Observations :
- The oxadiazole-methyl linker introduces rigidity and planar geometry, contrasting with flexible acetohydrazide chains in other derivatives .
Physicochemical Properties
Solubility and Crystallinity
- Ethoxyphenyl vs. Methoxybenzyl : The ethoxy group (-OCH₂CH₃) in the target compound may increase lipophilicity compared to methoxy (-OCH₃) but reduce it relative to nitrobenzoyl derivatives, balancing membrane permeability and aqueous solubility .
- Crystallinity: highlights isostructural compounds with triclinic (P̄1) symmetry. The target compound’s planar oxadiazole-pyrazolo-triazinone system likely adopts similar packing, though the ethoxyphenyl’s bulk may disrupt crystallinity compared to fluorophenyl analogues .
Thermal Stability
- Oxadiazole rings are thermally stable due to aromaticity, suggesting the target compound may exhibit higher decomposition temperatures than non-aromatic heterocycles (e.g., tetrazole derivatives in ) .
Computational and Theoretical Insights
emphasizes the role of exact-exchange terms in density-functional theory (DFT) for accurate thermochemical predictions. Applying such methods to the target compound could reveal:
- Electronic Effects : The electron-withdrawing oxadiazole and electron-donating ethoxyphenyl may create a polarized electronic environment, influencing reactivity and binding affinity .
- HOMO-LUMO Gaps : Comparative studies with fluorophenyl or nitro-substituted analogues () could quantify stability and charge-transfer properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
